Cas no 897619-28-2 (2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol)

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol structure
897619-28-2 structure
商品名:2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol
CAS番号:897619-28-2
MF:C16H20N6O
メガワット:312.369602203369
CID:5515479

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
    • 2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol
    • インチ: 1S/C16H20N6O/c1-21(8-9-23)16-19-14(13-11-18-22(2)15(13)20-16)17-10-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,17,19,20)
    • InChIKey: QSBJAMYQRIMDTG-UHFFFAOYSA-N
    • ほほえんだ: C(O)CN(C)C1=NC(NCC2=CC=CC=C2)=C2C=NN(C)C2=N1

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2031-0904-4mg
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2031-0904-10mg
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2031-0904-10μmol
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2031-0904-1mg
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2031-0904-3mg
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2031-0904-2μmol
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2031-0904-2mg
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2031-0904-5mg
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2031-0904-5μmol
2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol
897619-28-2 90%+
5μl
$63.0 2023-05-17

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol 関連文献

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 897619-28-2 and Product Name: 2-{4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl(methyl)amino}ethan-1-ol

Compound with the CAS number 897619-28-2 and the product name 2-{4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl(methyl)amino}ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique scaffold of this molecule, featuring a pyrazolo[3,4-d]pyrimidine core, is particularly noteworthy as it provides a versatile platform for further chemical modifications and biological evaluations.

The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. This particular derivative, 2-{4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl(methyl)amino}ethan-1-ol, incorporates several functional groups that enhance its pharmacological profile. The presence of a benzylamino moiety at the 4-position and a methylamino group at the 6-position of the pyrazolo[3,4-d]pyrimidine ring suggests potential interactions with biological targets such as enzymes and receptors. These modifications are designed to optimize solubility, bioavailability, and binding affinity.

Recent studies in the field of drug discovery have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives as scaffolds for developing novel therapeutic agents. These compounds have shown promise in various therapeutic areas, including oncology, immunology, and anti-inflammatory applications. The structural features of this compound make it an attractive candidate for further investigation into its pharmacological properties. Specifically, the methylamino substituent at the 6-position could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets, enhancing binding affinity.

In addition to its structural complexity, this compound exhibits interesting chemical properties that make it suitable for further derivatization. The ethan-1-ol side chain provides a hydroxyl group that can be further functionalized through various chemical reactions, such as etherification or esterification, to modify its pharmacokinetic profile. Such modifications are crucial for optimizing drug candidates for clinical use. The benzylamino group also offers opportunities for further chemical manipulation, including coupling reactions or deprotection strategies.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic prowess required to construct complex heterocyclic molecules. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by functional group interconversions to introduce the benzylamino and methylamino substituents. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations.

From a computational chemistry perspective, this compound has been subjected to molecular modeling studies to predict its binding interactions with potential biological targets. These studies suggest that the benzylamino and methylamino groups may interact with key residues in enzymes or receptors, leading to inhibitory effects on relevant pathways. Additionally, the hydroxyl group on the ethan-1-ol side chain could participate in hydrogen bonding networks, further stabilizing the compound's binding affinity.

Current research in medicinal chemistry emphasizes the development of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach can lead to synergistic effects and improved therapeutic outcomes. The structure of this compound aligns well with the MTDL paradigm due to its multiple functional groups that can engage different binding sites on biological targets. Such features make it an attractive candidate for developing novel therapeutics.

Evaluation of this compound's biological activity has been conducted using in vitro assays targeting various enzymes and receptors relevant to human health. Preliminary results indicate promising activity against certain enzymes involved in inflammation and cell proliferation. These findings warrant further investigation into its potential therapeutic applications. Additionally, studies on its metabolic stability and pharmacokinetic properties are ongoing to assess its suitability for clinical development.

The future direction of research on this compound includes exploring its potential as a lead molecule for drug development. This involves optimizing its chemical structure through combinatorial chemistry or library screening approaches to identify more potent derivatives. Furthermore, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before considering human clinical trials.

In conclusion,2-{4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl(methyl)amino}ethan-1-ol (CAS No. 897619-28-2) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Its unique scaffold and functional groups make it an attractive candidate for further investigation into novel therapeutic agents. Ongoing research aims to optimize its pharmacological properties and explore its potential as a lead molecule for drug development.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm